5-Amino-4-methylpyridine-2-carboxylic acid
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Overview
Description
5-Amino-4-methylpyridine-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C7H8N2O2 It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-methylpyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with 4-methylpyridine.
Nitration: The methyl group is nitrated to form 4-methyl-2-nitropyridine.
Reduction: The nitro group is then reduced to an amino group, yielding 5-amino-4-methylpyridine.
Carboxylation: Finally, the carboxylic acid group is introduced at the 2-position through carboxylation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
Chemistry: 5-Amino-4-methylpyridine-2-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a ligand in coordination chemistry and is used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-4-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-5-methylpyridine: Similar structure but with the amino group at the 2-position.
4-Methylpyridine-2-carboxylic acid: Lacks the amino group.
5-Amino-2-methylpyridine: Similar structure but with the methyl group at the 2-position.
Uniqueness: 5-Amino-4-methylpyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The combination of an amino group, a methyl group, and a carboxylic acid group in the pyridine ring allows for versatile reactivity and a wide range of applications.
Properties
IUPAC Name |
5-amino-4-methylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-6(7(10)11)9-3-5(4)8/h2-3H,8H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCFQYVNGWMBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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